molecular formula C30H48O B12770329 (3S,5R,10S,13S,14S,17S)-17-((R)-1,5-Dimethyl-hex-4-enyl)-4,4,10,13,14-pentamethyl-2,3,4,5,6,10,12,13,14,15,16,17-dodecahydro-1H-cyclopenta(a)phenanthren-3-ol CAS No. 6139-09-9

(3S,5R,10S,13S,14S,17S)-17-((R)-1,5-Dimethyl-hex-4-enyl)-4,4,10,13,14-pentamethyl-2,3,4,5,6,10,12,13,14,15,16,17-dodecahydro-1H-cyclopenta(a)phenanthren-3-ol

Cat. No.: B12770329
CAS No.: 6139-09-9
M. Wt: 424.7 g/mol
InChI Key: ZBFPGLKEWSMWSG-WZLOIPHISA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound “(3S,5R,10S,13S,14S,17S)-17-(®-1,5-Dimethyl-hex-4-enyl)-4,4,10,13,14-pentamethyl-2,3,4,5,6,10,12,13,14,15,16,17-dodecahydro-1H-cyclopenta(a)phenanthren-3-ol” is a complex organic molecule with a multi-ring structure. This compound is characterized by its multiple chiral centers and a variety of functional groups, making it a subject of interest in organic chemistry and related fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of such a complex molecule typically involves multiple steps, including the formation of the cyclopenta[a]phenanthrene core and the introduction of various substituents. Common synthetic routes may include:

    Cyclization Reactions: Formation of the core structure through cyclization of linear precursors.

    Functional Group Transformations: Introduction of hydroxyl groups, methyl groups, and other substituents through reactions such as alkylation, oxidation, and reduction.

    Chiral Synthesis: Use of chiral catalysts or starting materials to ensure the correct stereochemistry at each chiral center.

Industrial Production Methods

Industrial production of such compounds may involve:

    Batch Processing: Sequential addition of reagents and purification of intermediates.

    Flow Chemistry: Continuous flow processes to improve efficiency and scalability.

    Biocatalysis: Use of enzymes to achieve specific transformations with high selectivity.

Chemical Reactions Analysis

Types of Reactions

The compound can undergo various types of chemical reactions, including:

    Oxidation: Conversion of hydroxyl groups to ketones or aldehydes.

    Reduction: Reduction of double bonds or carbonyl groups to alcohols.

    Substitution: Replacement of functional groups with other substituents.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogens, nucleophiles like amines or thiols.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction may produce alcohols.

Scientific Research Applications

Chemistry

    Synthesis of Complex Molecules: Used as a building block in the synthesis of other complex organic molecules.

    Study of Reaction Mechanisms: Understanding the behavior of multi-ring systems and chiral centers.

Biology

    Biological Activity: Investigation of its effects on biological systems, including potential therapeutic applications.

    Enzyme Interactions: Study of how the compound interacts with various enzymes.

Medicine

    Drug Development: Potential use as a lead compound in the development of new pharmaceuticals.

    Pharmacokinetics: Study of its absorption, distribution, metabolism, and excretion in the body.

Industry

    Material Science: Use in the development of new materials with specific properties.

    Catalysis: Potential use as a catalyst or catalyst precursor in industrial processes.

Mechanism of Action

The mechanism by which the compound exerts its effects typically involves:

    Molecular Targets: Interaction with specific proteins, enzymes, or receptors.

    Pathways Involved: Modulation of biochemical pathways, such as signal transduction or metabolic pathways.

Comparison with Similar Compounds

Similar Compounds

    Cholesterol: Similar multi-ring structure with hydroxyl groups.

    Steroids: Compounds with similar cyclopenta[a]phenanthrene core.

    Terpenoids: Compounds with similar isoprenoid units.

Uniqueness

The uniqueness of the compound lies in its specific arrangement of functional groups and chiral centers, which may confer unique biological or chemical properties.

Properties

CAS No.

6139-09-9

Molecular Formula

C30H48O

Molecular Weight

424.7 g/mol

IUPAC Name

(3S,5R,10S,13S,14S,17S)-4,4,10,13,14-pentamethyl-17-[(2R)-6-methylhept-5-en-2-yl]-2,3,5,6,12,15,16,17-octahydro-1H-cyclopenta[a]phenanthren-3-ol

InChI

InChI=1S/C30H48O/c1-20(2)10-9-11-21(3)22-14-18-30(8)24-12-13-25-27(4,5)26(31)16-17-28(25,6)23(24)15-19-29(22,30)7/h10,12,15,21-22,25-26,31H,9,11,13-14,16-19H2,1-8H3/t21-,22+,25+,26+,28-,29+,30-/m1/s1

InChI Key

ZBFPGLKEWSMWSG-WZLOIPHISA-N

Isomeric SMILES

C[C@H](CCC=C(C)C)[C@@H]1CC[C@]2([C@]1(CC=C3C2=CC[C@@H]4[C@@]3(CC[C@@H](C4(C)C)O)C)C)C

Canonical SMILES

CC(CCC=C(C)C)C1CCC2(C1(CC=C3C2=CCC4C3(CCC(C4(C)C)O)C)C)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.